Mirodenafil - 862189-95-5

Mirodenafil

Catalog Number: EVT-275289
CAS Number: 862189-95-5
Molecular Formula: C26H37N5O5S
Molecular Weight: 531.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirodenafil is a novel, potent, reversible, and selective oral inhibitor of phosphodiesterase type 5 (PDE5) []. It belongs to the pyrrolopyrimidinone class of compounds []. As a PDE5 inhibitor, Mirodenafil plays a significant role in scientific research, particularly in the investigation of erectile dysfunction mechanisms and potential treatments for various conditions.

Mechanism of Action

Mirodenafil acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) []. By inhibiting PDE5, Mirodenafil prevents the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum []. This leads to increased levels of cGMP, promoting smooth muscle relaxation and increased blood flow, which is crucial for achieving and maintaining an erection [].

Applications
  • Animal Models: Mirodenafil effectively induced penile erections in rabbit models of acute spinal cord injury, suggesting its potential use in treating ED in patients with spinal cord injuries []. It also demonstrated protective effects against bladder dysfunction in a rat model of chronic bladder ischemia (CBI) [].
  • Diabetic ED: Mirodenafil effectively improved erectile function in Korean men with diabetes, indicating its potential for treating this challenging patient population [].
  • ED with Comorbidities: Studies showed that Mirodenafil is effective and well-tolerated in men with ED who are also taking antihypertensive medications [] or experiencing lower urinary tract symptoms [].
  • Other Potential Applications: Research suggests Mirodenafil could have therapeutic potential for treating skin fibrosis in systemic sclerosis [] and ameliorating bladder overactivity in partial bladder outlet obstruction models [].
Future Directions
  • Investigating Mirodenafil's full therapeutic potential beyond ED: While primarily studied for ED, preclinical studies suggest possible applications in treating conditions like skin fibrosis [] and bladder dysfunction [, ]. Further research is needed to explore these applications in clinical settings.
  • Optimizing Mirodenafil delivery systems: Developing new formulations, such as orodispersible films [], may improve patient compliance and convenience compared to traditional tablets. Further research on such delivery systems could enhance Mirodenafil's therapeutic application.
  • Exploring Mirodenafil's potential in combination therapies: Combining Mirodenafil with other medications, such as those for premature ejaculation [], could provide synergistic effects and address multiple aspects of sexual dysfunction.

Sildenafil Citrate

  • Compound Description: Sildenafil Citrate is a medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. It is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) [, ].
  • Relevance: Sildenafil Citrate, like Mirodenafil, is a PDE5 inhibitor commonly used in the treatment of erectile dysfunction. These drugs share a similar mechanism of action, enhancing nitric oxide-mediated relaxation of smooth muscle in the corpus cavernosum, leading to improved erectile function. Both compounds are considered first-line treatments for erectile dysfunction and are often compared in research studies examining the efficacy, safety, and pharmacokinetics of PDE5 inhibitors. Sildenafil was the first PDE5 inhibitor approved for use, making it a reference point for comparing newer agents like Mirodenafil [].

Tadalafil

  • Compound Description: Tadalafil, similar to Sildenafil and Mirodenafil, belongs to the class of PDE5 inhibitors and is prescribed for erectile dysfunction and benign prostatic hyperplasia [].
  • Relevance: Tadalafil shares its therapeutic application with Mirodenafil in treating erectile dysfunction as a PDE5 inhibitor. While both drugs target the same enzyme, Tadalafil is noted for its longer half-life, offering a prolonged duration of action compared to Mirodenafil [].

Vardenafil HCL

  • Compound Description: Vardenafil HCL, like Mirodenafil, is a PDE5 inhibitor used for the treatment of erectile dysfunction [].
  • Relevance: Both Vardenafil and Mirodenafil are classified as PDE5 inhibitors, highlighting their shared mechanism of action in addressing erectile dysfunction. While they have similar applications, research suggests that Vardenafil might offer additional benefits for individuals experiencing erectile dysfunction in conjunction with premature ejaculation [].

Udenafil

  • Compound Description: Udenafil is another medication in the PDE5 inhibitor class, indicated for the treatment of erectile dysfunction [, ].
  • Relevance: Both Udenafil and Mirodenafil are PDE5 inhibitors, signifying their common approach in managing erectile dysfunction. Notably, Udenafil, along with Mirodenafil, represents the newer generation of PDE5 inhibitors. These drugs have emerged as potential alternatives to established treatments like Sildenafil, aiming to provide enhanced efficacy or a more favorable side-effect profile [, ].

Avanafil

  • Compound Description: Avanafil is a second-generation PDE5 inhibitor marketed for its rapid onset of action in the treatment of erectile dysfunction [].
  • Relevance: Avanafil, along with Mirodenafil, belongs to the second generation of PDE5 inhibitors, suggesting that they were developed to address potential limitations or enhance the therapeutic benefits compared to earlier PDE5 inhibitors. Avanafil is recognized for its fast onset, making it a suitable option for patients seeking a quicker response. In contrast, Mirodenafil might be chosen for other potential advantages, such as improved tolerability or a different side-effect profile [].

SK3541

  • Compound Description: SK3541 is a key metabolite of Mirodenafil, generated through metabolic processes in the body [, , , ].

SK3544

  • Compound Description: SK3544 is another metabolite of Mirodenafil identified in pharmacokinetic studies [, ].

Homosildenafil

  • Compound Description: Homosildenafil is a synthetic analogue of Sildenafil, often identified as an adulterant in herbal supplements marketed for male enhancement [, ].
  • Relevance: The relevance of Homosildenafil to Mirodenafil stems from their shared classification as PDE5 inhibitors, and the fact that both are sometimes found in adulterated herbal products. The presence of these undeclared synthetic compounds in herbal supplements raises significant safety concerns. Because these products are marketed as "natural" alternatives, consumers may be unaware of potential risks and drug interactions [, ].

Hydroxyhongdenafil

  • Compound Description: Hydroxyhongdenafil is an analogue of Sildenafil that requires derivatization for detection and analysis using gas chromatography-mass spectrometry (GC-MS) due to its high polarity [].

Hydroxyvardenafil

  • Compound Description: Hydroxyvardenafil is a Vardenafil analogue that requires derivatization for sensitive and accurate analysis by gas chromatography-mass spectrometry (GC-MS) [].

Xanthoanthrafil

  • Compound Description: Xanthoanthrafil is an analogue of PDE5 inhibitors that requires derivatization for sensitive and accurate analysis by gas chromatography-mass spectrometry (GC-MS) due to its high polarity resulting from hydroxyl groups [].

Acetyl Vardenafil

  • Compound Description: Acetyl Vardenafil is an analogue of the PDE5 inhibitor Vardenafil. It is often found as an undeclared ingredient in male enhancement dietary supplements, posing potential health risks to consumers [].
  • Compound Description: Hydroxy Acetildenafil is a synthetic analogue of Sildenafil and is often detected as an undeclared ingredient in male enhancement supplements, highlighting the issue of adulteration in these products [].

Lodenafl Carbonate

  • Compound Description: Lodenafil Carbonate is a new PDE5 inhibitor that has shown positive results in preclinical studies for the treatment of erectile dysfunction. It is suggested as a potential option for penile rehabilitation after pelvic surgery [].

Youkenafil

  • Compound Description: Youkenafil is a novel PDE5 inhibitor that has shown promising results in early pharmacokinetic studies, demonstrating enhanced safety and tolerability profiles [].

SLx-2101

  • Compound Description: SLx-2101 is a new PDE5 inhibitor currently in early-phase clinical trials for treating erectile dysfunction. It is being investigated for its potential to enhance safety and tolerability [, ].

Properties

CAS Number

862189-95-5

Product Name

Mirodenafil

IUPAC Name

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C26H37N5O5S

Molecular Weight

531.7 g/mol

InChI

InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)

InChI Key

MIJFNYMSCFYZNY-UHFFFAOYSA-N

SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

Solubility

Soluble in DMSO

Synonyms

SK3530; SK-3530; SK 3530; Mirodenafil, trade name Mvix.

Canonical SMILES

CCCC1=CN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

Isomeric SMILES

CCCC1=CN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.